(1S)-1-(3-methylcyclopentyl)ethan-1-amine
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Overview
Description
(1S)-1-(3-methylcyclopentyl)ethan-1-amine: is an organic compound characterized by a cyclopentane ring substituted with a methyl group and an amine group attached to an ethan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methylcyclopentyl)ethan-1-amine typically involves the following steps:
Cyclopentane Derivative Preparation: The starting material, 3-methylcyclopentanol, is prepared through the hydrogenation of 3-methylcyclopentanone.
Amine Introduction: The hydroxyl group of 3-methylcyclopentanol is converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with ethan-1-amine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, carbamates, or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or isocyanates under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, carbamates, or ureas.
Scientific Research Applications
(1S)-1-(3-methylcyclopentyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of amine-containing compounds.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-methylcyclopentyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-methylcyclopentyl)ethan-1-amine: The enantiomer of (1S)-1-(3-methylcyclopentyl)ethan-1-amine with similar chemical properties but different biological activity.
(1S)-1-(3-ethylcyclopentyl)ethan-1-amine: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
(1S)-1-(3-methylcyclohexyl)ethan-1-amine: A compound with a cyclohexane ring, providing different conformational flexibility.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs. The methyl group on the cyclopentane ring influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
(1S)-1-(3-methylcyclopentyl)ethan-1-amine is a compound of interest in pharmacology and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a chiral center, which contributes to its diverse biological activities. The presence of the 3-methylcyclopentyl group enhances its lipophilicity, potentially affecting its interaction with cell membranes and receptors. The molecular formula is C9H19N, indicating it contains nine carbon atoms, nineteen hydrogen atoms, and one nitrogen atom.
Research indicates that this compound interacts with various biological receptors and enzymes. The specific mechanisms include:
- Receptor Binding : The compound has shown affinity for several neurotransmitter receptors, which may influence neurotransmission and neuronal activity.
- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, potentially leading to alterations in lipid metabolism and other physiological processes.
1. Neuropharmacological Effects
Studies have suggested that this compound may have neuropharmacological effects, possibly acting as a modulator of neurotransmitter systems. This includes interactions with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
2. Lipid Metabolism
The compound's influence on lipid metabolism has been highlighted in recent research. Its ability to modulate enzymes involved in lipid synthesis could have implications for conditions such as obesity and metabolic syndrome.
3. Antioxidant Activity
Preliminary studies indicate potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.
Case Study 1: Neurotransmitter Interaction
A study investigated the interaction of this compound with serotonin receptors in rat models. Results indicated a significant increase in serotonin levels following administration, suggesting a potential role in treating depression.
Case Study 2: Lipid Metabolism Modulation
In vitro experiments demonstrated that the compound inhibited acyl-CoA synthetase long-chain family member 1 (ACSL1), leading to reduced triglyceride accumulation in hepatocytes. This suggests a therapeutic potential for managing lipid disorders.
Data Tables
Biological Activity | Mechanism | Implications |
---|---|---|
Neurotransmitter modulation | Binding to serotonin receptors | Potential antidepressant effects |
Lipid metabolism modulation | Inhibition of ACSL1 | Management of metabolic disorders |
Antioxidant activity | Scavenging free radicals | Protection against oxidative stress |
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(1S)-1-(3-methylcyclopentyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-6-3-4-8(5-6)7(2)9/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m0/s1 |
InChI Key |
BOHGLGLBRBQCPO-WTIBDHCWSA-N |
Isomeric SMILES |
CC1CCC(C1)[C@H](C)N |
Canonical SMILES |
CC1CCC(C1)C(C)N |
Origin of Product |
United States |
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